molecular formula C11H18N2O4Pt B116954 环丁烷-1,1-二羧酸盐;铂(2+);吡咯烷-2-基甲胺 CAS No. 103775-75-3

环丁烷-1,1-二羧酸盐;铂(2+);吡咯烷-2-基甲胺

货号 B116954
CAS 编号: 103775-75-3
分子量: 437.4 g/mol
InChI 键: XXUHLUDUCZQMDI-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine is a compound with the molecular formula C11H18N2O4Pt and a molecular weight of 437.4 g/mol. It is a nonnephrotoxic analogue of cisplatin currently undergoing clinical evaluation .


Synthesis Analysis

Carboplatin (cis diammine cyclobutane dicarboxylate platinum (II)) is a second-generation drug that is less toxic than cisplatin, allowing for high dosages . In the first stage, 1,3-Cyclobutane dicarboxylic acid, a key intermediate for the preparation of carboplatin, is synthesized in good yields using different methodologies to achieve high purity. Then, carboplatin is synthesized from the reaction of the prepared ligand with cisplatin .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring with two carboxylate groups attached to the same carbon atom, a platinum(2+) ion, and a pyrrolidin-2-ylmethanamine group .


Chemical Reactions Analysis

The major route of elimination of this compound is renal, with 65% of the platinum administered being excreted in the urine within 24 hours, with 32% of the dose excreted as unchanged CBDCA .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 437.4 g/mol. It is a stable complex with a half-life of 37°; plasma, 30 hr, and urine (range), 20 to 460 hr .

科学研究应用

Oncology: Anticancer Drug Development

The compound has been studied for its potential as a nonnephrotoxic analogue of cisplatin . It’s undergoing clinical evaluation for its pharmacokinetic properties, which include a stable complex formation and a significant renal excretion as unchanged CBDCA, making it a promising candidate for anticancer drug development .

Pharmacokinetics: Renal Function Impact

Research has shown that the compound’s pharmacokinetics are not dose-dependent and that its plasma clearance correlates with glomerular filtration rates . This suggests its safe application in patients with varying degrees of renal function, expanding its therapeutic window .

Chemotherapy: Side Effect Reduction

The compound’s stability and nonnephrotoxic nature suggest it could reduce the side effects commonly associated with platinum-based chemotherapy drugs . This could lead to improved patient quality of life during treatment.

Cancer Cell Line Studies: In Vitro Efficacy

Synthesized analogues of the compound have demonstrated potent anticancer activity in vitro against various cancer cell lines, including lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer cell (HT-29) lines . This highlights its potential for broad-spectrum anticancer applications.

Acute Toxicity: Comparative Analysis

Preliminary studies on the acute toxicity of the compound’s derivatives have shown a similar level of toxicity as carboplatin and lower toxicity than cisplatin in vivo . This indicates a safer profile for clinical use.

Water Solubility: Drug Formulation

The compound and its derivatives have been characterized by satisfactory water solubility . This property is crucial for drug formulation, as it facilitates the preparation of aqueous solutions for intravenous administration.

作用机制

Target of Action

The primary targets of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine are DNA molecules within the cell . The compound forms adducts with DNA, which activate several cellular processes that mediate the cytotoxicity of these platinum drugs .

Mode of Action

The compound interacts with its DNA targets by forming platinum-DNA adducts . These adducts cause changes in the DNA structure, which can interfere with DNA replication and transcription . This interaction leads to DNA damage, triggering cell-cycle checkpoints and arrest, DNA repair mechanisms, and ultimately cell death .

Biochemical Pathways

The compound affects several biochemical pathways. Upon entering the cell, it forms adducts with DNA, which activate pathways involved in DNA damage signaling . This leads to the activation of cell-cycle checkpoints, halting the cell cycle to allow for DNA repair . If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death or apoptosis .

Pharmacokinetics

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine exhibits biphasic decay with first-order kinetics . Following administration, plasma levels of total platinum and ultrafilterable platinum (free platinum) decay with half-lives of 98 minutes and 87 minutes respectively . The major route of elimination is renal, with 65% of the administered platinum being excreted in the urine within 24 hours . The plasma clearance of free platinum correlates positively with glomerular filtration rates .

Result of Action

The result of the compound’s action is the induction of cell death. By forming adducts with DNA, the compound causes DNA damage that leads to cell-cycle arrest and activation of DNA repair mechanisms . If the damage is too severe to be repaired, the cell undergoes apoptosis .

Action Environment

The action of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine can be influenced by various environmental factors. For instance, the compound’s water solubility can affect its distribution within the body . Additionally, the compound’s stability in plasma and urine can impact its pharmacokinetics and overall efficacy .

安全和危害

This compound is a nonnephrotoxic analogue of cisplatin currently undergoing clinical evaluation . It is less toxic than cisplatin, allowing for high dosages .

未来方向

As a nonnephrotoxic analogue of cisplatin, this compound is currently undergoing clinical evaluation . The differences in the pharmacokinetics of cisplatin and CBDCA may explain why the latter complex is not nephrotoxic, suggesting potential for further development and use in clinical settings .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine can be achieved through a multi-step process that involves the formation of intermediate compounds. The first step involves the synthesis of cyclobutane-1,1-dicarboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with pyrrolidin-2-ylmethanamine to form the amide intermediate. Finally, the platinum(2+) complex is added to the amide intermediate to form the desired compound.", "Starting Materials": [ "Butadiene", "Ozone", "Hydrogen peroxide", "Methanol", "Sodium hydroxide", "Thionyl chloride", "Pyrrolidin-2-ylmethanamine", "Platinum(2+) chloride" ], "Reaction": [ "Step 1: Butadiene is oxidized with ozone to form cyclobutane-1,1-diol.", "Step 2: Cyclobutane-1,1-diol is oxidized with hydrogen peroxide in the presence of methanol and sodium hydroxide to form cyclobutane-1,1-dicarboxylic acid.", "Step 3: Cyclobutane-1,1-dicarboxylic acid is converted to its corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is reacted with pyrrolidin-2-ylmethanamine to form the amide intermediate.", "Step 5: Platinum(2+) chloride is added to the amide intermediate to form the desired compound, Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine." ] }

CAS 编号

103775-75-3

产品名称

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

分子式

C11H18N2O4Pt

分子量

437.4 g/mol

IUPAC 名称

cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

InChI

InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2

InChI 键

XXUHLUDUCZQMDI-UHFFFAOYSA-L

手性 SMILES

C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

规范 SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

同义词

1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II)
2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II
DW A 2114R
DWA 2114
DWA 2114R
DWA-2114
DWA-2114R

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。